molecular formula C14H22N4O4 B2836252 rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2094495-60-8

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2836252
CAS No.: 2094495-60-8
M. Wt: 310.354
InChI Key: LYPFZZQDYJCBLX-KOLCDFICSA-N
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Description

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then participate in further reactions .

Scientific Research Applications

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. The triazole ring can interact with various biological targets, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

    1-[(1S,2R)-2-amino-cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

The presence of the Boc group in rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFZZQDYJCBLX-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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